1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide
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Overview
Description
1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of an aryl hydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar indole structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also contain a pyridine ring and are important in various biochemical processes.
Uniqueness
1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide is unique due to its fused bicyclic structure, which combines the properties of both pyrrole and pyridine rings
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid;4-phenyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.C9H8N2O2/c13-12(16)15-8-4-7-14(9-10-15)11-5-2-1-3-6-11;1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h1-3,5-6H,4,7-10H2,(H2,13,16);2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQTARYSLHCIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C(=O)O.C1CN(CCN(C1)C(=O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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